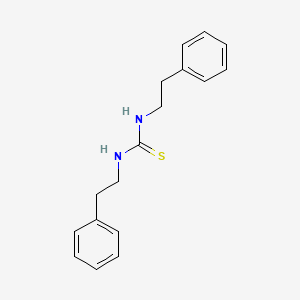
1,3-Bis(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-phenylethyl)thiourea is a symmetrical thiourea derivative characterized by two 2-phenylethyl groups attached to the thiourea core (N–C(=S)–N). Its molecular formula is C₁₇H₂₀N₂S, with a molar mass of 284.42 g/mol and a reported melting point of 135°C . The compound’s structure features aromatic substituents, which influence its electronic properties, solubility, and intermolecular interactions. Thioureas are widely studied for their diverse applications, including antioxidant activity, catalysis, and material science.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit variations in biological activity, thermal stability, and crystallinity depending on substituent type (alkyl, aryl, halogenated, or heterocyclic). Below is a detailed comparison of 1,3-Bis(2-phenylethyl)thiourea with structurally analogous compounds:
Structural and Physical Properties
Crystallographic Behavior
- Polymorphism: 1,3-Bis(2-chlorophenyl)thiourea exists in monoclinic (P2₁/c) and orthorhombic forms, with layered packing via N–H···S and C–H···Cl interactions . 1,3-Bis(3-methylphenyl)thiourea adopts a triclinic structure (space group P 1) with planar thiourea cores and C–H···π interactions . The crystal structure of this compound remains unreported but is hypothesized to form hydrogen-bonded networks similar to aryl analogs.
Properties
Molecular Formula |
C17H20N2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |
InChI Key |
HVCLISLMGLZZDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















